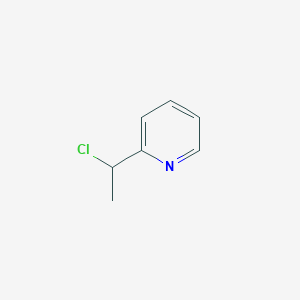

2-(1-Chloroethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-chloroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBVIIQZRLPHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506498 | |

| Record name | 2-(1-Chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10445-92-8 | |

| Record name | 2-(1-Chloroethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10445-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Chloroethyl Pyridine and Analogous Chloroalkyl Pyridines

Precursor-Based Synthetic Routes

These routes begin with a modified pyridine (B92270) ring, typically a pyridine N-oxide or an already functionalized alkylated pyridine, which is then converted to the desired chloroalkyl product.

Pyridine N-oxides are highly useful synthetic intermediates because they are more reactive to both electrophilic and nucleophilic reagents than the parent pyridines from which they are derived. semanticscholar.orgresearchgate.net This enhanced reactivity is leveraged in the synthesis of 2-chloroalkylpyridines. For the synthesis of the analogous compound 2-chloromethylpyridine, a common precursor is 2-picoline-N-oxide. This precursor can be treated with various chlorinating agents to yield the target compound.

Effective chlorinating agents for this transformation include phosphoryl chloride (POCl₃), which reacts with 2-picoline-N-oxide in the presence of triethylamine (B128534) to give 2-chloromethylpyridine with high conversion and selectivity. researchgate.netwikipedia.org Other reagents like ethyl chloroformate, chloroacetyl chloride, and phosgene (B1210022) also produce 2-chloromethylpyridine from the N-oxide in moderate yields. researchgate.net However, agents such as titanium tetrachloride and sulfuryl chloride have been found to be ineffective in this specific conversion. researchgate.net

The general applicability of this method extends to various substituted pyridines, making it a versatile tool for creating building blocks for more complex molecules. semanticscholar.org The reaction of 2-methylpyridine-N-oxide with glacial acetic acid can generate 2-pyridylcarbinol acetate, which is then hydrolyzed to 2-pyridinemethanol (B130429) and subsequently chlorinated with thionyl chloride to produce 2-chloromethylpyridine hydrochloride. google.com While these examples focus on the chloromethyl derivative, the principles can be extended to the synthesis of 2-(1-chloroethyl)pyridine starting from 2-ethylpyridine (B127773) N-oxide.

Table 1: Chlorinating Agents for 2-Picoline-N-Oxide Conversion

| Chlorinating Agent | Product | Yield/Conversion | Reference |

|---|---|---|---|

| Phosphoryl Chloride / Triethylamine | 2-Chloromethylpyridine | 90% Conversion, 98% Selectivity | researchgate.net |

| Diethylchlorophosphate | 2-Chloromethylpyridine | Moderate Yield | researchgate.net |

| Ethyl Chloroformate | 2-Chloromethylpyridine | Moderate Yield | researchgate.net |

| Chloroacetyl Chloride | 2-Chloromethylpyridine | Moderate Yield | researchgate.net |

| Phosgene | 2-Chloromethylpyridine | Moderate Yield | researchgate.net |

| Thionyl Chloride (from intermediate) | 2-Chloromethylpyridine HCl | 80% Molar Yield | google.com |

Substituted picolines are the fundamental starting materials for generating the activated precursors discussed above. Specifically, 2-picoline (2-methylpyridine) is the raw material for synthesizing 2-picoline-N-oxide. This transformation is typically achieved through oxidation. A common method involves reacting 2-picoline with hydrogen peroxide in the presence of acetic acid. google.com This process reliably converts the picoline into its corresponding N-oxide, which is then ready for subsequent chlorination reactions. google.comontosight.ai

Similarly, 2-ethylpyridine serves as the foundational precursor for this compound. It can be oxidized to 2-ethylpyridine N-oxide for precursor-based routes or be used directly in side-chain chlorination strategies. The synthesis of many substituted pyridines begins with a simple alkylated pyridine like picoline, which is then functionalized. google.comontosight.ai

Direct Chlorination Strategies

Direct chlorination involves the reaction of a chlorinating agent directly with an alkylpyridine, targeting the C-H bonds on the alkyl side chain. This approach can be more atom-economical but often faces challenges in achieving high selectivity.

Several techniques have been developed for the direct chlorination of the alkyl side chains of pyridines. One notable method is the vapor-phase chlorination of 2-ethylpyridine with gaseous chlorine at elevated temperatures (e.g., 200°C) in the presence of an inert diluent. google.com This process results in the formation of 2-(α-chloroethyl)pyridine as the major product, demonstrating a surprising preference for side-chain chlorination over chlorination of the pyridine ring under these conditions. google.com

Another effective reagent for side-chain chlorination is trichloroisocyanuric acid (TCCA). google.com Reacting 2-ethylpyridine with TCCA in a solvent like ethylene (B1197577) chloride at reflux temperature leads to monochlorination on the side chain. google.com This method is particularly suitable for alkyl groups positioned adjacent to the nitrogen atom in the heterocyclic ring. google.com Radical-based methods, including those using radical initiators like UV light or copper-catalyzed radical relay systems, have also been explored for heterobenzylic C-H chlorination, though they can be complicated by side reactions with the basic heterocycle. google.comnih.gov

Table 2: Direct Side-Chain Chlorination of 2-Ethylpyridine

| Method | Chlorinating Agent | Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Vapor-Phase Chlorination | Gaseous Chlorine | 200°C, Vapor Phase | 2-(α-Chloroethyl)pyridine | google.com |

| Solution-Phase Chlorination | Trichloroisocyanuric Acid (TCCA) | Refluxing Ethylene Chloride | This compound | google.com |

Achieving selectivity for the side chain over the aromatic pyridine ring is a key challenge in direct chlorination. The outcome of the reaction—whether it occurs on the side chain or the nucleus—is highly dependent on the reaction conditions and the mechanism involved. google.comorgoreview.com

Radical vs. Polar Pathways:

Free-Radical Mechanism: Side-chain halogenation often proceeds via a free-radical mechanism, typically initiated by heat or UV light. orgoreview.com In this pathway, a halogen radical abstracts a hydrogen atom from the alkyl group. The position adjacent to the pyridine ring (the heterobenzylic position) is preferentially attacked because the resulting radical is stabilized by resonance with the aromatic ring. orgoreview.com This is the principle behind the high-temperature gas-phase chlorination. google.com

Polar Mechanism: In contrast, chlorination of the electron-deficient pyridine ring typically occurs through an electrophilic aromatic substitution mechanism, which is generally disfavored but can be forced under certain conditions. chemrxiv.org However, recent methods have been developed that utilize a polar chlorination pathway for the side chain. nih.gov These methods involve activating the substrate with an electrophile, such as trifluoromethanesulfonyl chloride, which promotes the formation of an enamine-like tautomer (an alkylidene dihydropyridine (B1217469) intermediate). nih.gov This intermediate is highly reactive towards electrophilic chlorinating agents like TCCA, leading to selective chlorination at the heterobenzylic position. nih.gov

The choice of reaction conditions is therefore critical. Using radical initiators favors side-chain substitution, while using Lewis acids tends to promote electrophilic attack on the ring. orgoreview.com The polar chlorination approach offers an alternative that can provide excellent site-selectivity, even in molecules with other C-H bonds that would be susceptible to attack under radical conditions. nih.gov

Novel Synthetic Approaches

Research continues to yield novel and more efficient methods for synthesizing chloroalkyl pyridines. A significant recent development is the use of polar reaction pathways that avoid the often harsh conditions and lack of selectivity of radical processes. nih.gov

One such innovative method achieves site-selective polar chlorination of 2- and 4-alkylpyridines through catalytic activation. nih.gov The process uses trifluoromethanesulfonyl chloride as a catalyst to promote the in-situ formation of an enamine tautomer from the alkylpyridine. This highly nucleophilic intermediate readily reacts with electrophilic chlorine sources like N-chlorosuccinimide (NCS) or TCCA. This strategy not only provides high yields (57-86% for various substrates) but also exhibits excellent functional group tolerance. nih.gov It allows for the selective chlorination of alkyl groups at the 2- or 4-positions, while alkyl groups at the non-resonant 3-position remain unreactive. nih.gov The resulting heterobenzyl chlorides can often be used directly in subsequent nucleophilic substitution reactions without needing isolation. nih.gov

Other modern synthetic strategies in pyridine chemistry include transition metal-catalyzed reactions and light-promoted couplings, which offer new ways to functionalize the pyridine scaffold, although direct application to the synthesis of this compound is less commonly documented than for other substitutions like arylation or allylation. organic-chemistry.org

Continuous Flow Reaction Module Applications

Continuous flow chemistry has emerged as a powerful tool in the synthesis of complex molecules, including chloroalkyl pyridines. beilstein-journals.org This technology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates. ucd.ie

While specific studies on the continuous flow synthesis of this compound are not extensively detailed in the provided research, the application of this technology to analogous compounds provides a clear indication of its potential. For instance, the synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043) derivatives has been successfully demonstrated using a continuous flow reactor module. researchgate.net In this process, 2-chloro-5-(chloromethyl)pyridine is reacted with hydrazine (B178648) hydrate (B1144303) to form an intermediate, which is then further reacted with various aromatic aldehydes under controlled conditions within the flow reactor. researchgate.netresearchgate.net This approach allows for a rapid and efficient reaction, highlighting the potential for high-throughput synthesis. researchgate.net

The benefits of continuous flow are further exemplified in the synthesis of other pyridyl compounds. For example, the synthesis of certain pyridine N-oxides has been achieved with high yields (up to 99%) and significantly shorter reaction times in a continuous flow microreactor compared to batch reactions. organic-chemistry.org This particular system demonstrated remarkable stability, operating for over 800 hours while maintaining catalyst activity, showcasing the robustness and potential for industrial-scale production. organic-chemistry.org

The improved safety profile of continuous flow systems is a critical factor. acs.org Many chemical reactions, particularly those involving highly reactive or unstable intermediates, can be hazardous on a large scale in batch reactors. ucd.ie Flow reactors, with their small reaction volumes at any given time, mitigate these risks. researchgate.net This was a key consideration in the development of a two-step continuous-flow synthesis for 1,4,6,7-tetrahydro-5H- prepchem.comresearchgate.netacs.orgtriazolo[4,5-c]pyridines, which involved the safe utilization of potentially hazardous azides. nih.govrsc.org

The following table summarizes the findings from studies on continuous flow applications in the synthesis of analogous chloroalkyl pyridines and related compounds.

| Compound/Intermediate | Reactor Type | Key Findings | Reference |

| 2-Chloro-5-(hydrazinylmethyl)pyridine | Flow Reactor Module | Rapid and efficient synthesis of the intermediate. | researchgate.netresearchgate.net |

| Pyridine N-oxides | Packed-bed Microreactor | Up to 99% yield, significantly shorter reaction times, and high stability over 800 hours of continuous operation. | organic-chemistry.org |

| 1,4,6,7-Tetrahydro-5H- prepchem.comresearchgate.netacs.orgtriazolo[4,5-c]pyridine intermediates | Two-step Continuous-Flow System | Enabled safe use of hazardous reagents and offered a scalable, affordable synthetic route. | nih.govrsc.org |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for pyridines and their derivatives. acs.orgmdpi.com These principles encompass a range of strategies, including the use of greener solvents, catalysis, and atom economy. acs.orgresearchgate.net

In the context of pyridine synthesis, green chemistry approaches have been explored to create more sustainable processes. nih.gov This includes the use of one-pot multicomponent reactions, which can reduce waste by combining several synthetic steps into a single operation. researchgate.net For example, a one-pot, four-component reaction under microwave irradiation has been developed for the synthesis of novel pyridine derivatives, offering excellent yields, pure products, and short reaction times. researchgate.net

Catalysis is a cornerstone of green chemistry, and its application in pyridine synthesis can lead to more efficient and selective reactions. mdpi.com The use of heterogeneous catalysts is particularly advantageous as they can be easily recovered and reused, minimizing waste. york.ac.uk For instance, the N-oxidation of pyridine derivatives has been achieved using a reusable titanium silicalite (TS-1) catalyst in a continuous flow microreactor, representing a safer and greener alternative to traditional batch methods. organic-chemistry.org

The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is another key principle of green chemistry. acs.org Synthetic routes with high atom economy are inherently more sustainable as they generate less waste. While specific atom economy calculations for the synthesis of this compound are not provided in the searched literature, the principles of green chemistry encourage the design of synthetic pathways that maximize this metric.

The following table outlines the application of green chemistry principles in the synthesis of pyridines and related compounds.

| Green Chemistry Principle | Application in Pyridine Synthesis | Key Benefits | Reference |

| Catalysis | Use of reusable heterogeneous catalysts (e.g., TS-1) for N-oxidation. | Facile recovery and reuse of catalyst, reduced waste, improved safety and efficiency. | organic-chemistry.orgyork.ac.uk |

| One-Pot Reactions | Multicomponent synthesis of pyridine derivatives under microwave irradiation. | Excellent yields, pure products, short reaction times, reduced waste and energy consumption. | researchgate.net |

| Safer Solvents and Reagents | Replacement of hazardous oxidants in continuous flow synthesis. | Increased safety and reduced environmental impact. | nih.govrsc.org |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Generation of less waste, leading to more sustainable processes. | acs.org |

Mechanistic Investigations of 2 1 Chloroethyl Pyridine Reactivity and Analogues

Nucleophilic Substitution Pathways

2-(1-Chloroethyl)pyridine hydrochloride is known to undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles. These reactions are often in competition with elimination reactions, and the predominant pathway is dictated by the specific reaction conditions.

S_N1 and S_N2 Reaction Kinetics

The kinetics of nucleophilic substitution reactions are generally categorized into two main pathways: S_N1 (Substitution Nucleophilic Unimolecular) and S_N2 (Substitution Nucleophilic Bimolecular). libretexts.org

S_N1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step. The reaction rate is dependent only on the concentration of the substrate. masterorganicchemistry.com For this compound, an S_N1 pathway would involve the initial departure of the chloride ion to form a secondary carbocation stabilized by the adjacent pyridine (B92270) ring. This pathway is generally favored by poor nucleophiles in polar protic solvents. libretexts.org

S_N2 Reaction: This is a single-step (concerted) mechanism where the nucleophile attacks the carbon center at the same time as the leaving group departs. masterorganicchemistry.com The reaction rate depends on the concentration of both the substrate and the nucleophile. libretexts.org This pathway is favored by strong nucleophiles, polar aprotic solvents, and substrates with minimal steric hindrance around the reaction center. libretexts.org For secondary halides like this compound, the S_N2 pathway is a likely route, especially with good, weakly basic nucleophiles. libretexts.org

A study of the related compound 2-(2-chloroethyl)pyridine (B91823) in the presence of acetohydroxamate buffers showed that elimination reactions compete with S_N2 substitution. google.com The choice between S_N1 and S_N2 pathways for this compound is a balance between the stability of the potential carbocation and the steric accessibility of the electrophilic carbon. The pyridine ring's electron-withdrawing nature can influence the stability of the carbocation intermediate, while the substitution on the alpha-carbon presents some steric hindrance.

Table 1: Comparison of S_N1 and S_N2 Reaction Characteristics

| Feature | S_N1 | S_N2 |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Substrate | Favored for tertiary > secondary | Favored for methyl > primary > secondary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

Reactivity with Various Nucleophiles (e.g., amines, alcohols, thiols)

The chlorine atom in this compound acts as a leaving group, allowing the compound to react with a variety of nucleophiles.

Amines: The reaction of this compound with amines leads to the formation of substituted pyridine derivatives. For instance, the related compound 2-chloro-5-chloromethyl-pyridine reacts with excess ammonia (B1221849) to selectively substitute the chloromethyl group, yielding 2-chloro-5-aminomethyl-pyridine. google.com This highlights the reactivity of chloro-alkyl groups on a pyridine ring towards amination.

Alcohols: While direct studies on the reaction of this compound with simple alcohols are not prevalent in the provided search results, related systems show that such reactions can occur. For example, the reaction of dimethyl 4-(1-chloroethyl)-1,4-dihydropyridine with methanolic triethylamine (B128534) resulted in a rearranged azepine product, indicating that the initial substitution by the alcohol (or methoxide) is followed by ring expansion. cdnsciencepub.com

Thiols: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and are expected to react readily with this compound. Studies on electrophilic natural products have utilized thiol probes to form covalent bonds. nih.gov In a study of a related dihydropyridine (B1217469) derivative, potassium thiocyanate (B1210189) acted as a nucleophile to displace the chloride, forming a thiocyanatoethyl-dihydropyridine. cdnsciencepub.com Reaction with sodium hydrosulfide (B80085) led to a bicyclic product through initial substitution followed by intramolecular cyclization. cdnsciencepub.com

The reactivity of the pyridine ring itself can be influenced by the substituent. For instance, the reaction of 2-chloropyridine (B119429) derivatives with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1, proceeds via displacement of the chlorine atom. nih.gov

Stereochemical Outcomes of Substitution Reactions

The stereochemistry of substitution reactions at the chiral center of this compound is highly dependent on the reaction mechanism.

An S_N2 reaction , which proceeds via a backside attack, results in a complete inversion of the stereochemical configuration at the carbon center. masterorganicchemistry.com

An S_N1 reaction , which proceeds through a planar carbocation intermediate, allows the nucleophile to attack from either face. This typically leads to a mixture of retention and inversion of configuration, resulting in a racemic product if the starting material was enantiomerically pure. masterorganicchemistry.com

A study on a structurally similar compound, dimethyl 4-(1-chloroethyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, demonstrated stereospecific reactions with nucleophiles like potassium cyanide and potassium succinimide (B58015). cdnsciencepub.com These reactions proceeded with retention of configuration at the carbon analogous to C1 of the chloroethyl group, but this was part of a more complex rearrangement to a dihydroazepine. cdnsciencepub.com This suggests that neighboring group participation or specific geometric constraints can lead to outcomes other than simple inversion or racemization.

Elimination Reactions

In addition to substitution, this compound and its analogues undergo beta-elimination reactions to form vinylpyridines. These reactions are often promoted by bases.

Beta-Elimination Mechanisms (E1cb, E2)

The elimination reactions of substrates activated by a pyridine ring can proceed through different mechanistic pathways, primarily the E2 and E1cb mechanisms.

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from the beta-carbon while the leaving group departs from the alpha-carbon simultaneously.

E1cb Mechanism: This is a two-step process that begins with the formation of a carbanion intermediate through deprotonation by a base. In the subsequent step, this carbanion expels the leaving group. nih.gov This mechanism is favored when the beta-protons are particularly acidic and the leaving group is poor. The pyridine ring provides significant activation, stabilizing the intermediate carbanion through resonance. google.comnih.gov

Studies on the base-induced elimination of 2-(2-chloroethyl)pyridine have shown that the reaction proceeds via an E1cb irreversible mechanism. google.com The key to this pathway is the deprotonation from the substrate that is protonated at the nitrogen of the pyridine ring, even if this protonated species is present in very low concentrations. google.com The resulting carbanion intermediate is highly stabilized due to its enamine-like structure. google.com For related systems with different leaving groups (F, Cl, Br), a borderline region between the E1cb and E2 mechanisms has been identified, where the distinction between the two pathways can become blurred. libretexts.org

Influence of Solvent and Base on Elimination Kinetics

The kinetics of elimination reactions are significantly influenced by the choice of solvent and the nature of the base.

Influence of Solvent: A study on the OH--induced elimination of 2-(2-chloroethyl)pyridine and its N-methylated analogue in acetonitrile (B52724)/water mixtures showed a relatively small increase in reactivity as the percentage of acetonitrile increased. acs.org This suggests that the transition state for the elimination is not dramatically more or less polar than the reactants. In general, polar aprotic solvents can accelerate elimination reactions. acs.org

Influence of Base: The strength and steric bulk of the base play a crucial role. Strong bases are required to promote the deprotonation step in both E2 and E1cb mechanisms. Studies on 2-(2-chloroethyl)pyridine show that the reaction is base-catalyzed, with a second-order rate constant for the reaction with hydroxide (B78521) in water at 50 °C being 4.59 × 10⁻⁴ dm³ mol⁻¹ s⁻¹. google.com In a study of the elimination from a palladium complex of 2-(2-chloroethyl)pyridine induced by quinuclidine (B89598) in acetonitrile, a significant activation of the elimination reaction was observed compared to the free ligand. acs.org The use of sterically hindered bases, such as potassium tert-butoxide, can favor elimination over substitution and can also influence the regioselectivity of the elimination (Hofmann vs. Zaitsev products), although this is not a factor for this compound which has only one type of beta-proton. cdnsciencepub.com

Table 2: Rate Constants for Elimination of 2-(2-chloroethyl)pyridine Analogues

| Substrate | Base/Solvent | Rate Constant | Reference |

|---|---|---|---|

| 2-(2-chloroethyl)pyridine | OH⁻/H₂O | k = 4.59 × 10⁻⁴ M⁻¹s⁻¹ (at 50°C) | google.com |

| 2-(2-chloroethyl)pyridine | Quinuclidine/CH₃CN | k = 6.2 × 10⁻⁶ M⁻¹s⁻¹ (at 25°C) | acs.org |

Rearrangement Pathways

The reactivity of this compound and its analogues is characterized by several potential rearrangement pathways, largely dictated by the reaction conditions and the nature of the reacting species. Mechanistic studies have elucidated pathways including elimination reactions and anionic migrations.

A significant reaction pathway for haloalkylpyridines is base-induced β-elimination. For the related compound 2-(2-chloroethyl)pyridine, studies in aqueous sodium hydroxide and various buffers have shown that it undergoes an elimination reaction to form 2-vinylpyridine. rsc.org The reaction is proposed to proceed through an irreversible E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.org A key finding is the role of the pyridine nitrogen in activating the substrate. Deprotonation is suggested to occur from the substrate that is protonated at the pyridine nitrogen, even when this protonated species is present in very low concentrations. rsc.org The reactivity ratio between the N-protonated and the neutral substrate is on the order of 105, highlighting a substantial activation. rsc.org This strong reactivity is attributed to the high stability of the resulting carbanion intermediate, which possesses an enamine-like structure. rsc.org Methylation of the pyridine ring in 2-(2-chloroethyl)pyridine further accelerates the elimination reaction by a factor of 104 to 106, consistent with the E1cb mechanism. acs.orgnih.gov

Analogous compounds, such as 4-(1-chloroethyl)-1,4-dihydropyridines, demonstrate different rearrangement patterns. Reactions of dimethyl 4-(1-chloroethyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate with nucleophiles like potassium cyanide or potassium succinimide lead to stereospecific ring expansion, yielding 4,5-dihydroazepines. cdnsciencepub.com This suggests that under certain conditions, the chloroethyl group can facilitate skeletal rearrangements beyond simple elimination.

Anionic rearrangements represent another class of transformations. For instance, 2-benzyloxypyridine undergoes a Current time information in Bangalore, IN.-anionic rearrangement where metalation of the benzylic carbon is followed by a 1,2-migration of the pyridine ring. researchgate.net This process is thought to occur via an associative addition/elimination mechanism. researchgate.net Such a pathway highlights the potential for the pyridine ring itself to participate in intramolecular migrations, leading to the formation of new carbon-carbon bonds. researchgate.net

| Reactant | Reaction Type | Key Mechanistic Feature | Product(s) | Reference(s) |

| 2-(2-Chloroethyl)pyridine | β-Elimination | E1cb irreversible mechanism; activation via N-protonation | 2-Vinylpyridine | rsc.org |

| 1-Methyl-2-(2-chloroethyl)pyridinium iodide | β-Elimination | High acceleration (10⁴-10⁶ fold) compared to unmethylated form | 1-Methyl-2-vinylpyridinium | acs.orgnih.gov |

| Dimethyl 4-(1-chloroethyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Nucleophilic Substitution/Rearrangement | Ring expansion | 4,5-Dihydroazepines | cdnsciencepub.com |

| 2-Benzyloxypyridine | Current time information in Bangalore, IN.-Anionic Rearrangement | Pyridine-directed metalation followed by 1,2-migration | Aryl pyridyl carbinols | researchgate.net |

Catalytic Reaction Mechanisms

This compound and its derivatives are involved in various catalytic processes, acting either as the substrate for catalyzed reactions or as a catalyst itself. The mechanisms of these reactions are diverse, encompassing metal-catalyzed cross-coupling, dearomatization, and biocatalytic transformations.

Metal-Catalyzed Reactions

Pyridine derivatives are common substrates in metal-catalyzed reactions. A copper-catalyzed dearomative alkynylation of pyridines has been developed, yielding synthetically valuable 2-alkynyl-1,2-dihydropyridine products with high regio- and enantioselectivity. nih.gov This three-component reaction involves a pyridine, a terminal alkyne, and methyl chloroformate, utilizing a catalytic system of copper chloride and a chiral biaryl P,N-ligand (StackPhos). nih.gov The mechanism allows for the formation of 1,2-addition products under mild conditions. nih.gov

Palladium complexes of chloroethylpyridines have also been studied. The complex trans-bis[2-(2-chloroethyl)pyridine]palladium chloride undergoes an elimination reaction in the presence of quinuclidine. acs.org A significant primary kinetic isotope effect (kH/kD = 1.8) was observed, indicating that the C-H bond cleavage is part of the rate-determining step of the elimination reaction within the palladium complex. acs.org This suggests that the initial product is a palladium complex of vinylpyridine. acs.org

This compound as a Catalyst

Research indicates that this compound itself can function as a catalyst. It has been shown to be an effective catalyst for the chlorination of ketones and acetylpyridine. biosynth.com It also catalyzes the transfer hydrogenation of pyridines. biosynth.com Mechanistically, it is described as a mononuclear catalyst with two active chlorine atoms, exhibiting both nucleophilic and electrophilic properties. biosynth.com

Biocatalytic Mechanisms

| Catalytic System | Substrate/Reactant(s) | Reaction Type | Key Mechanistic Feature | Product Type | Reference(s) |

| Copper Chloride / StackPhos | Pyridine, Terminal Alkyne, Methyl Chloroformate | Dearomative Alkynylation | 1,2-addition to the pyridine ring | 2-Alkynyl-1,2-dihydropyridine | nih.gov |

| Palladium Complex | trans-Bis[2-(2-chloroethyl)pyridine]palladium chloride, Quinuclidine | Elimination | C-H bond cleavage is rate-determining (significant KIE) | Vinylpyridine complex | acs.org |

| This compound | Ketones, Acetylpyridine | Chlorination | Acts as a mononuclear catalyst with nucleophilic/electrophilic properties | Chlorinated products | biosynth.com |

| Microsomal Glutathione S-Transferase 1 (MGST1) | 2-Chloropyridine derivatives, Glutathione | Aromatic Substitution | Formation of a Meisenheimer complex intermediate | Glutathione conjugates | researchgate.net |

Applications in Advanced Organic Synthesis

Intermediate in Complex Molecular Architectures

The structure of 2-(1-Chloroethyl)pyridine makes it an important intermediate for the synthesis of more elaborate organic molecules. It is particularly useful in creating a range of substituted pyridine (B92270) derivatives through nucleophilic substitution reactions. The chlorine atom acts as a leaving group, facilitating the attachment of various nucleophiles and enabling the construction of larger, more complex molecular frameworks.

This reactivity is harnessed in the synthesis of specialized ligands for coordination chemistry. For instance, multidentate ligands, which are crucial for mimicking the active sites of metalloenzymes, can be prepared using chloro-substituted pyridines. These ligands, often incorporating pyridyl groups, are used to chelate transition metal ions for applications in biomimetic chemistry. mdpi.com The synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and related structures, which can form complexes with metal ions like Mn(II) and Fe(II), highlights the role of chloromethylpyridines in creating complex molecules for targeted applications. thieme-connect.com

Furthermore, in the field of supramolecular chemistry, 2-(chloromethyl)pyridine (B1213738) has been used in the functionalization of larger scaffold molecules like p-tert-butylcalix acs.orgarene. acs.org The alkylation of the calixarene (B151959) with 2-(chloromethyl)pyridine hydrochloride leads to the formation of pyridinyl-containing homologues, demonstrating the role of this reagent in building complex host-guest systems. acs.org

A recent study detailed the synthesis of novel bioactive compounds starting from 2-chloro-5-(chloromethyl)pyridine (B46043). researchgate.net This process involved converting the starting material into a key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, which was then reacted with various aromatic aldehydes to form hydrazone compounds with potential biological activities. researchgate.net

Derivatization Strategies for Functional Group Transformations

Derivatization is a key strategy in organic synthesis to modify the functional groups of a molecule, thereby altering its chemical properties and reactivity. This compound is a prime candidate for such transformations, primarily through reactions involving the chloroethyl side chain. These derivatization strategies are crucial for preparing a wide array of functionalized pyridine compounds.

The synthesis of various pyridyl derivatives from this compound is a common and effective derivatization strategy. The reactive chlorine atom can be readily displaced by a variety of nucleophiles in substitution reactions. This allows for the introduction of different functional groups, leading to a diverse range of substituted pyridines.

One example is the reaction with amines. The reaction of 2-chloromethylpyridine with amine-functionalized compounds is a key step in creating ligands for biomimetic metal ion chelates. mdpi.com Similarly, the synthesis of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines involves the reaction of 2-chloromethylpyridine with diamine precursors. thieme-connect.com

Another important derivatization involves the reaction with sulfur-based nucleophiles. For example, the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile (B7726983) with 1-aryl-5-(chloromethyl)-1H-tetrazoles leads to the formation of thieno[2,3-b]pyridine (B153569) derivatives after cyclization. researchgate.net This demonstrates how 2-(chloromethyl)pyridine analogues can be used to construct fused heterocyclic systems.

The following table provides examples of pyridyl derivatives synthesized from chloro-substituted pyridines:

Table 1: Examples of Pyridyl Derivatives from Chloro-substituted Pyridines| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Chloromethylpyridine | Ethane-1,2-diamine derivative | N-pyridin-2-ylmethyl substituted ethane-1,2-diamine | thieme-connect.com |

| 1-Aryl-5-(chloromethyl)-1H-tetrazole | 4,6-Dimethyl-2-sulfanylpyridine-3-carbonitrile | 2-(1H-Tetrazol-5-yl)-thieno[2,3-b]pyridine derivative | researchgate.net |

| 2-Chloro-5-(chloromethyl)pyridine | Hydrazine (B178648) | 2-Chloro-5-(hydrazinylmethyl)pyridine | researchgate.net |

This compound and its analogues are effective alkylating agents in various synthetic pathways. The electrophilic nature of the carbon atom attached to the chlorine makes it susceptible to attack by nucleophiles, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond. This alkylating ability is fundamental to its role in building more complex molecular structures.

A significant application of this reactivity is the O-alkylation of phenolic compounds. In the synthesis of functionalized calixarenes, 2-(chloromethyl)pyridine hydrochloride is used to alkylate the hydroxyl groups of p-tert-butylcalix acs.orgarene in the presence of a base. acs.org This reaction can be controlled to achieve different degrees of alkylation, from partial to full substitution, leading to a variety of calixarene-based hosts with pyridinyl pendant arms. acs.org

The alkylation of nitrogen-containing heterocycles is another important application. The reaction of pyrimidin-2(1H)-ones with alkylating agents can result in either N- or O-alkylation. nih.gov While not directly using this compound, the principles of selectivity in such reactions are relevant. The choice of substrate, reagent, and reaction conditions can direct the alkylation to the desired atom. nih.gov

The following table summarizes examples of alkylation reactions using chloro-substituted pyridines:

Table 2: Examples of Alkylation Reactions| Alkylating Agent | Substrate | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-(Chloromethyl)pyridine hydrochloride | p-tert-Butylcalix acs.orgarene | Pyridinyl-functionalized calixarene | O-Alkylation | acs.org |

| 1-Aryl-5-(chloromethyl)-1H-tetrazole | 4,6-Dimethyl-2-sulfanylpyridine-3-carbonitrile | S-alkylated pyridine derivative | S-Alkylation | researchgate.net |

| 2-Chloromethylpyridine | Ethane-1,2-diamine derivative | N-alkylated diamine | N-Alkylation | thieme-connect.com |

Coordination Chemistry and Ligand Development

Synthesis of Metal Complexes with Pyridine-Based Ligands

Pyridine-based ligands are crucial in coordination chemistry due to their strong σ-donating properties and the flexibility they offer in tuning the primary coordination sphere of a metal ion. mdpi.com The synthesis of metal complexes using ligands derived from 2-(1-Chloroethyl)pyridine often involves the initial formation of a more complex ligand scaffold, which is then reacted with a metal salt.

One common strategy involves the nucleophilic substitution of the chlorine atom in this compound or its derivatives. For instance, multidentate ligands can be prepared by reacting compounds like 2-(chloromethyl)pyridine (B1213738) with amines, creating chelating agents that can coordinate to metal ions. mdpi.com These ligands are instrumental in mimicking the coordination environment of metal ions in biological systems, such as the 3-histidine or 2-histidine-1-carboxylate motifs found in metalloenzymes. mdpi.comresearchgate.net

The resulting pyridine-containing ligands can then be reacted with various metal precursors, such as palladium(II), copper(I), or rhodium(III) salts, to form the desired metal complexes. mdpi.comacs.orgacs.org For example, the reaction of trans-bis[2-(2-chloroethyl)pyridine] with a palladium source yields a palladium chloride complex. acs.org Similarly, tridentate N-heterocyclic carbene (NHC) precursor ligands can be synthesized by reacting picolyl chloride derivatives with benzimidazole, which are then used to form copper(II)-NHC complexes. mdpi.com

Role of this compound Derivatives as Ligand Precursors

Derivatives of this compound are valuable building blocks for creating a wide array of substituted pyridine (B92270) ligands. The reactivity of the chloroethyl group allows for its conversion into various functional groups, which can then participate in coordination to a metal center. This versatility makes these compounds key precursors for synthesizing ligands with tailored electronic and steric properties.

A significant application is in the preparation of multidentate ligands. The chloroethyl group can be used to link multiple pyridine rings or to attach pyridine moieties to other coordinating groups, forming ligands that can bind to a metal ion at multiple points, leading to more stable complexes. mdpi.com For example, ligands containing two bis[2-(2-pyridyl)ethyl]amine (B11069043) (pye) moieties, synthesized from precursors related to this compound, have been used to create copper(I) complexes that mimic the function of copper-containing oxygenases. mdpi.com

Furthermore, the introduction of other substituents onto the pyridine ring of this compound derivatives allows for fine-tuning of the ligand's properties. For instance, bromo-substituted (chloromethyl)pyridines are desirable because the bromo group can be further functionalized after the ligand is tethered to a solid support, creating heterogeneous catalysts. mdpi.com

Mechanistic Studies of Metal-Mediated Reactions

The reactions of this compound and its derivatives are often mediated by transition metals, with palladium and copper being particularly prominent. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and designing new catalytic systems.

Palladium-Catalyzed Transformations

Palladium catalysts are widely used to facilitate cross-coupling reactions involving pyridine derivatives. A notable example is the palladium-catalyzed intramolecular C–H arylation of pyridine amides, which leads to the formation of fused nitrogen-containing heterocycles. beilstein-journals.org In these reactions, a palladium(0) species is believed to undergo oxidative addition to a C-Br bond, followed by C-H activation and reductive elimination to form the cyclized product. The choice of phosphine (B1218219) ligand is critical for achieving high yields. beilstein-journals.org

Another important palladium-catalyzed reaction is the imidoylative Negishi cross-coupling of secondary benzylic chlorides like 2-(1-chloroethyl)naphthalene. bohrium.com The proposed mechanism involves the oxidative addition of the benzyl (B1604629) chloride to a palladium(0) complex, followed by migratory insertion of an isocyanide, transmetalation with an organozinc reagent, and finally, reductive elimination to yield the α-substituted phenylacetone (B166967) product. bohrium.com

Studies on the palladium complex trans-bis[2-(2-chloroethyl)pyridine]palladium chloride have shown that coordination to palladium significantly activates the β-elimination reaction compared to the free ligand, by a factor of about 1000. acs.org This activation is attributed to the electronic effects of the metal center. acs.org

Copper-Catalyzed Reactions

Copper catalysts are effective in mediating a variety of reactions, including amidation and coupling reactions of heterocyclic compounds. Copper(II)-mediated oxidative coupling reactions can be used for the direct C-H functionalization of heterocycles with nitrogen-containing reagents. acs.org The proposed mechanism for these reactions often involves the formation of an organocopper intermediate. acs.org For instance, in the amidation of N-methylbenzimidazole, a Cu(II) salt is used as a catalyst, and the reaction is thought to proceed through a copper-mediated C-H activation step. acs.org

Copper-catalyzed reactions are also employed in the synthesis of complex molecules containing pyridine moieties. For example, a one-pot synthesis of 2-(1,2,3-triazolyl)methyl-3-alkynyl imidazo[1,2-a]pyridines involves a copper-catalyzed [3+2] cycloaddition reaction. researchgate.net In the synthesis of functionalized 2-quinolones, a copper-catalyzed three-component annulation reaction involves an SN2 reaction, a Knoevenagel condensation, and a C-N bond formation step. rsc.org The choice of ligand for the copper catalyst is crucial for the efficiency of these reactions. rsc.org

| Compound Name |

| This compound |

| 2-(chloromethyl)pyridine |

| 2-ethylpyridine (B127773) |

| 2-phenylpyridine |

| 4-bromo-2,6-bis-(bromomethyl)-pyridine |

| Benzimidazole |

| N-methylbenzimidazole |

| Picolyl chloride |

| Pyridine |

| Thionyl chloride |

| trans-Bis[2-(2-chloroethyl)pyridine]palladium chloride |

| Tris(2-pyridylmethyl)amine |

| Reaction | Catalyst | Ligand/Additive | Key Mechanistic Step | Ref. |

| Intramolecular C-H arylation | Pd(OAc)₂ | PPh₃, PCy₃ | C-H activation | beilstein-journals.org |

| Imidoylative Negishi cross-coupling | Palladium | 2-Ethylphenyl isocyanide | Oxidative addition, migratory insertion | bohrium.com |

| β-Elimination | Palladium | Quinuclidine (B89598) | Metal-activated elimination | acs.org |

| C-H Amidation | Cu(OAc)₂ | Pyridine | C-H activation | acs.org |

| [3+2] Cycloaddition | Copper | - | Cycloaddition | researchgate.net |

| Three-component annulation | Copper | Phenanthroline, Bipyridine | C-N bond formation | rsc.org |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. By applying DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), a detailed understanding of the molecular geometry of 2-(1-Chloroethyl)pyridine can be achieved.

Calculations would confirm the optimized bond lengths, bond angles, and dihedral angles. The key structural features include the pyridine (B92270) ring and the chiral center at the carbon atom bonded to the chlorine. DFT studies on similar chloro-substituted heterocycles demonstrate that the introduction of a chloroalkyl group significantly impacts the electron distribution on the pyridine ring. This electronic perturbation is a primary determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic substitution and elimination reactions.

Global reactivity descriptors, which can be calculated using DFT, provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Illustrative Global Reactivity Descriptors for a Pyridine Derivative (Note: These are representative values for pyridine derivatives and are used here for illustrative purposes.)

| Parameter | Symbol | Typical Calculated Value (eV) | Implication for Reactivity |

| Chemical Hardness | η | ~3.5 - 4.5 | Measures resistance to change in electron distribution. A higher value indicates greater stability. |

| Chemical Potential | µ | ~-3.0 - -4.0 | Relates to the "escaping tendency" of electrons. A higher (less negative) value suggests greater nucleophilicity. |

| Electrophilicity Index | ω | ~1.0 - 2.0 | Quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. |

For this compound, the chloroethyl group would be expected to act as an electron-withdrawing group, increasing the electrophilicity index compared to unsubstituted pyridine.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical for predicting how a molecule will interact with other chemical species.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be primarily located on the electron-rich pyridine ring, particularly on the nitrogen atom and the π-system.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons (electrophilicity). The LUMO is anticipated to have significant density on the carbon atom of the chloroethyl group that is bonded to the chlorine atom (the C-Cl antibonding orbital), as well as on the pyridine ring. This distribution indicates that this carbon is the most likely site for nucleophilic attack.

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways and the characterization of transition states. For this compound, two primary reaction types are of interest: nucleophilic substitution (SN) and elimination (E2).

Experimental studies on the related isomer, 2-(2-chloroethyl)pyridine (B91823), show that it undergoes base-induced elimination reactions. Computational modeling can be used to compare the activation barriers for the SN2 and E2 pathways. By calculating the energies of the reactants, transition states, and products, chemists can predict which pathway is more favorable under specific conditions. For the E2 elimination of HCl to form 2-vinylpyridine, DFT calculations would model the transition state where a base abstracts a proton from the methyl group while the chlorine atom departs, identifying the geometry and energy of this transient species. Similarly, for an SN2 reaction, the transition state for the attack of a nucleophile on the chiral carbon, leading to the inversion of stereochemistry, can be precisely modeled.

Molecular Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution within a molecule. It is an invaluable tool for visualizing and predicting sites of electrophilic and nucleophilic attack.

For this compound, the MEP surface would show:

Negative Potential (Red/Yellow): These regions indicate an excess of electrons and are the most likely sites for electrophilic attack. The most negative potential is expected to be localized on the nitrogen atom of the pyridine ring due to its lone pair of electrons.

Positive Potential (Blue): These regions are electron-deficient and represent sites for nucleophilic attack. The most positive potential would likely be found on the hydrogen atoms of the pyridine ring and, crucially, on the carbon atom bonded to the chlorine. This strong positive potential highlights the electrophilic nature of this carbon, making it the primary target for nucleophiles.

Neutral Potential (Green): These areas represent regions with relatively neutral electrostatic potential, such as the hydrocarbon backbone.

The MEP map provides a clear visual confirmation of the electronic effects of the substituents and corroborates the predictions made by FMO analysis.

Thermodynamic and Kinetic Parameter Predictions

Theoretical calculations can predict key thermodynamic and kinetic parameters for chemical reactions, providing data that can be difficult or time-consuming to obtain experimentally. For the reactions of this compound, such as its elimination to 2-vinylpyridine, these parameters are crucial for understanding reaction feasibility and rate.

Table 2: Predicted Thermodynamic and Kinetic Parameters from a Typical Reaction Pathway Calculation (Note: This table is illustrative of the types of data generated from computational studies.)

| Parameter | Symbol | Description | Predicted Outcome for Elimination Reaction |

| Thermodynamic | |||

| Enthalpy of Reaction | ΔH | The heat absorbed or released during the reaction. | Expected to be slightly endothermic or exothermic. |

| Entropy of Reaction | ΔS | The change in disorder of the system. | Expected to be positive, as two molecules are formed from one (if a base is used). |

| Gibbs Free Energy of Reaction | ΔG | Determines the spontaneity of the reaction (ΔG = ΔH - TΔS). | Expected to be negative, indicating a spontaneous reaction under appropriate conditions. |

| Kinetic | |||

| Activation Energy | Ea | The minimum energy required to initiate the reaction. | A moderate activation barrier, indicating the reaction proceeds at a measurable rate. |

| Enthalpy of Activation | ΔH‡ | The change in enthalpy in forming the transition state. | Positive value. |

| Entropy of Activation | ΔS‡ | The change in entropy in forming the transition state. | Can be negative for a bimolecular (E2) transition state, indicating a more ordered arrangement. |

| Gibbs Free Energy of Activation | ΔG‡ | The energy barrier that determines the reaction rate. | Directly related to the rate constant via the Eyring equation. |

By calculating these parameters, computational models can predict reaction rates at different temperatures and determine whether a reaction is thermodynamically favorable. For this compound, these calculations would provide a quantitative basis for its observed reactivity in synthesis and other applications.

Advanced Spectroscopic Analysis in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms within 2-(1-Chloroethyl)pyridine can be unambiguously established.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-8.7 ppm). The proton adjacent to the nitrogen atom (at C6) is expected to be the most deshielded and appear furthest downfield. The protons at the C3, C4, and C5 positions will show complex splitting patterns due to spin-spin coupling. The ethyl side chain gives rise to two distinct signals: a quartet for the methine proton (-CH(Cl)-) and a doublet for the methyl protons (-CH₃). The methine proton is deshielded by both the adjacent chlorine atom and the pyridine ring. The coupling between the methine and methyl protons results in the characteristic quartet and doublet patterns, respectively.

The ¹³C NMR spectrum provides information on the carbon skeleton. The five carbon atoms of the pyridine ring will have distinct chemical shifts, generally in the range of δ 120-160 ppm. The carbon atom bonded to the nitrogen (C2) and the carbon at the para-position (C4) are typically the most deshielded. The two carbons of the ethyl side chain will appear in the aliphatic region of the spectrum. The carbon atom bonded to the chlorine will be significantly downfield compared to the terminal methyl carbon due to the electronegativity of the chlorine atom.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyridine Ring | H-3 | ~7.4-7.6 | ~122-124 |

| Pyridine Ring | H-4 | ~7.7-7.9 | ~136-138 |

| Pyridine Ring | H-5 | ~7.2-7.4 | ~120-122 |

| Pyridine Ring | H-6 | ~8.5-8.7 | ~148-150 |

| Ethyl Side Chain | -CH(Cl)- | ~5.1-5.3 (quartet) | ~55-60 |

| Ethyl Side Chain | -CH₃ | ~1.8-2.0 (doublet) | ~20-25 |

| Pyridine Ring | C-2 | - | ~158-162 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations, such as stretching and bending of bonds. These spectra serve as a molecular "fingerprint," providing valuable information about the functional groups present.

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes. The aromatic C-H stretching vibrations of the pyridine ring are expected to appear in the 3000-3100 cm⁻¹ region. The stretching vibrations of the C=C and C=N bonds within the aromatic ring typically produce a series of sharp bands in the 1400-1600 cm⁻¹ range. The aliphatic C-H stretching and bending vibrations from the ethyl group will be observed around 2850-3000 cm⁻¹ and 1375-1465 cm⁻¹, respectively. A crucial vibrational mode for structural confirmation is the C-Cl stretch, which is expected to give a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| Aliphatic C-H Bend | 1375 - 1465 | Medium |

| Pyridine Ring Bending | 1000 - 1100 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation into smaller, charged ions.

For this compound, with a molecular formula of C₇H₈ClN, the nominal molecular weight is 141 g/mol . A key feature in its mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show a peak for the molecular ion containing ³⁵Cl (m/z 141) and a smaller peak at M+2 for the ion containing ³⁷Cl (m/z 143), with an intensity ratio of roughly 3:1. chemguide.co.uk

Common fragmentation pathways would involve the loss of the chlorine atom to form a stable cation at m/z 106. Another likely fragmentation is the cleavage of the C-C bond between the pyridine ring and the ethyl side chain, leading to a pyridylmethyl cation (m/z 92) or the loss of a methyl radical (CH₃•) to yield a fragment at m/z 126. The detection of these specific fragment ions allows for the unambiguous identification of the compound. Mass spectrometry can also be coupled with chromatographic techniques (e.g., GC-MS) to monitor the formation of this compound in a reaction mixture.

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 141/143 | [C₇H₈ClN]⁺• (Molecular Ion) | Isotopic pattern with ~3:1 intensity ratio confirms one chlorine atom. |

| 126 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 106 | [M - Cl]⁺ | Loss of a chlorine radical. This is often a significant peak. |

| 92 | [C₆H₆N]⁺ | Picolyl cation resulting from cleavage of the ethyl group. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation fragment. |

UV-Visible Spectroscopy in Reaction Monitoring and Optical Property Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings.

The pyridine ring in this compound acts as a chromophore. Pyridine itself typically exhibits strong π→π* transitions at approximately 251 nm and weaker n→π* transitions around 270 nm. The presence of the chloroethyl substituent is not expected to cause a major shift in these absorption maxima.

UV-Visible spectroscopy is a valuable tool for reaction monitoring. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength corresponding to either a reactant or a product, the progress of a reaction can be followed in real-time. For instance, in a synthesis reaction producing this compound, an increase in absorbance at its λₘₐₓ would indicate the formation of the product over time, allowing for the determination of reaction kinetics.

Role in Medicinal Chemistry and Bioactive Compound Research

Precursor in Pharmaceutical Intermediate Synthesis

In the landscape of pharmaceutical development, intermediates are crucial chemical compounds that serve as the foundational building blocks for the synthesis of active pharmaceutical ingredients (APIs). The structural features of 2-(1-Chloroethyl)pyridine make it a valuable precursor for creating more complex molecular architectures. The chloroethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups and the extension of the carbon chain, which is a key strategy in the synthesis of pharmaceutical intermediates. lifechemicals.com

Functionalized pyridines, including chloro-substituted derivatives, are recognized as valuable building blocks in organic synthesis and medicinal chemistry. lifechemicals.comnih.govresearchgate.net These intermediates are integral to the construction of a wide array of therapeutic agents targeting different biological pathways. Pyridine-containing building blocks are utilized in high-throughput synthesis to generate libraries of compounds for drug discovery programs. nih.govresearchgate.net The ability to readily modify the pyridine (B92270) ring and its side chains allows for the fine-tuning of physicochemical properties and biological activity, accelerating the design of novel lead compounds. nih.gov

While specific examples of large-scale pharmaceutical intermediates derived directly from this compound are not extensively detailed in publicly available literature, the broader class of chloropyridines serves as essential starting materials in the synthesis of numerous drugs. For instance, related compounds like 2-chloromethylpyridine are precursors to pyridine-containing ligands and other complex molecules. wikipedia.org The principles of its reactivity suggest its utility in synthesizing substituted pyridine intermediates for various drug classes, including but not limited to central nervous system agents, anti-inflammatory drugs, and anticancer therapeutics.

Synthesis of Novel Bioactive Derivatives

The quest for new therapeutic agents has led researchers to utilize this compound and structurally similar precursors to synthesize a variety of novel compounds with promising biological activities. These derivatives have shown potential in oncology and infectious diseases.

A notable area of research is the development of anticancer agents. For example, novel series of pyridine-ureas have been synthesized and evaluated for their in-vitro antiproliferative activity. Several of these compounds exhibited potent activity against breast cancer cell lines, with some derivatives showing significantly higher potency than the standard drug Doxorubicin. nih.gov Another study focused on pyridothienopyrimidinone derivatives as Pim-1 kinase inhibitors, a target implicated in various cancers. Several synthesized compounds demonstrated highly potent Pim-1 inhibitory activity and significant cytotoxic effects on cancer cell lines such as MCF-7 (breast), HCT116 (colon), and PC3 (prostate).

Furthermore, spiro-pyridine derivatives have been designed and synthesized, showing promising anticancer potential against hepatocellular (HepG-2) and colon (Caco-2) cancer cell lines. nih.gov Some of these compounds exhibited superior activity against the Caco-2 cell line compared to Doxorubicin. nih.gov Thiophenyl thiazolyl-pyridine hybrids have also been investigated as potential anticancer agents, with some derivatives showing excellent activity against lung cancer cell lines. mdpi.com

In the realm of antimicrobial research, new fused pyrimidine and pyridine derivatives have been synthesized and screened for their activity against pathogenic microbes. Certain compounds demonstrated greater antimicrobial activity than others in the designed series. nih.govnih.gov The following table summarizes the bioactivity of some of these novel pyridine derivatives.

| Derivative Class | Target/Cell Line | Bioactivity (IC50) |

|---|---|---|

| Pyridine-Urea (Compound 8e) | MCF-7 (Breast Cancer) | 0.22 µM |

| Pyridine-Urea (Compound 8n) | MCF-7 (Breast Cancer) | 1.88 µM |

| Pyridothienopyrimidinone (Compound 7a) | Pim-1 Kinase | 1.18 µM |

| Pyridothienopyrimidinone (Compound 7c) | Pim-1 Kinase | 1.38 µM |

| Spiro-Pyridine (Compound 7) | Caco-2 (Colon Cancer) | 7.83 µM |

| Spiro-Pyridine (Compound 5) | Caco-2 (Colon Cancer) | 9.78 µM |

| Thiophenyl Thiazolyl-Pyridine Hybrid | A549 (Lung Cancer) | 0.66 µM |

Molecular Docking Studies of Derived Compounds

To understand the mechanism of action and to rationalize the observed biological activities of the newly synthesized derivatives, molecular docking studies are frequently employed. This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. These studies provide insights into the binding affinity and the specific interactions between the ligand and the active site of the target protein.

For instance, molecular docking studies on the aforementioned pyridine-urea derivatives were performed to investigate their binding with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. The results indicated that the most active compounds fit well into the receptor's active site, forming key interactions that explain their potent inhibitory activity. nih.gov

Similarly, for the pyridothienopyrimidinone derivatives, molecular docking was used to elucidate their binding mode with Pim-1 kinase. vensel.orgresearchgate.net These studies revealed that the compounds occupy the ATP-binding pocket of the kinase, forming hydrogen bonds and other interactions with crucial amino acid residues like LYS67, which is consistent with their inhibitory mechanism. vensel.org

In the case of spiro-pyridine derivatives, molecular docking simulations were conducted to understand their interaction with Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. The results showed that the most active compounds formed stable complexes with the receptors, with favorable binding energies and interactions with key residues in the active sites. nih.gov For example, one of the most potent spiro-pyridine derivatives was found to inhibit EGFR and VEGFR-2 with IC50 values of 0.124 µM and 0.221 µM, respectively. nih.gov

Molecular docking of fused pyrimidine and pyridine derivatives into the active site of DNA gyrase B, a target for antimicrobial agents, showed binding energies ranging from -13.05 to -20.48 kJ/mol, indicating a strong potential for inhibition. nih.gov The following table provides a summary of molecular docking data for some of the discussed pyridine derivatives.

| Derivative Class | Target Protein | Binding Energy/Score | Key Interacting Residues |

|---|---|---|---|

| Pyridine-Urea | VEGFR-2 | - (IC50 = 3.93 µM) | - |

| Pyridothienopyrimidinone | Pim-1 Kinase | - | LYS67, ASP186, GLU171 |

| Spiro-Pyridine | EGFR | - (IC50 = 0.124 µM) | - |

| Spiro-Pyridine | VEGFR-2 | - (IC50 = 0.221 µM) | - |

| Fused Pyrimidine-Pyridine | DNA Gyrase B | -13.05 kJ/mol | - |

| Pyridine Derivatives | COX-2 | -5.64 kcal/mol | Leu352, Arg120 |

Applications in Catalysis and Materials Science

Development of Pyridine-Based Catalysts

While specific research detailing the direct use of 2-(1-Chloroethyl)pyridine in the development of pyridine-based catalysts is limited, its structural motifs are relevant to catalyst synthesis. Pyridine (B92270) and its derivatives are widely employed as ligands in coordination chemistry and organocatalysis due to the electron-donating ability of the nitrogen atom. The chloroethyl group in this compound offers a reactive site for immobilization or further functionalization.

The development of heterogeneous catalysts often involves anchoring a catalytically active molecule onto a solid support. The chloroethyl group of this compound could serve as a linker for covalent attachment to supports like silica (B1680970) or polymers, thereby creating a recyclable catalyst system. This approach is common for pyridine-based ligands to enhance catalyst stability and facilitate separation from the reaction mixture.

Functionalization of Polymeric and Carbonaceous Materials

The modification of polymer and carbon material surfaces to impart specific properties is a significant area of materials science. This compound can be utilized as a reagent for such functionalization due to the reactivity of its C-Cl bond.

Polymeric Materials: The chloroethyl group can participate in nucleophilic substitution reactions with functional groups present on polymer chains, such as hydroxyl or amine groups. This allows for the grafting of pyridine moieties onto the polymer backbone. The introduction of pyridine units can alter the physicochemical properties of the polymer, including its solubility, thermal stability, and coordination ability with metal ions. For example, polymers functionalized with pyridine derivatives can be used as scaffolds for creating polymer-supported catalysts or as materials with specific optical or electronic properties.

Carbonaceous Materials: Materials like activated carbon, graphene, and carbon nanotubes are often functionalized to enhance their performance in various applications. The surface of these materials can be modified to introduce reactive sites that can then react with molecules like this compound. This covalent grafting of pyridine units can improve the material's dispersibility, introduce catalytic activity, or create specific binding sites for sensing applications. While the general principles of functionalizing carbon materials with organic molecules are well-established, specific studies employing this compound are not extensively documented in the scientific literature.

Corrosion Inhibition Studies with Pyridine Derivatives

Pyridine and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic environments. bohrium.comafricaresearchconnects.com The inhibitory action is attributed to the adsorption of the pyridine molecules onto the metal surface, which blocks the active corrosion sites. bohrium.com The nitrogen atom in the pyridine ring, along with any π-electrons, plays a crucial role in the adsorption process. peacta.org

The mechanism of inhibition by pyridine derivatives can involve either physisorption, chemisorption, or a combination of both. researchgate.net Physisorption is a result of electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal. peacta.orgresearchgate.net The efficiency of a pyridine derivative as a corrosion inhibitor often depends on its concentration, the nature of the metal, the corrosive environment, and the presence of other functional groups in the molecule. bohrium.com

Adsorption Isotherm and Thermodynamic Parameters: The adsorption of pyridine inhibitors on a metal surface is often described by adsorption isotherms such as the Langmuir, Temkin, or Freundlich models. bohrium.compeacta.org These models provide insights into the interaction between the inhibitor and the metal surface. For instance, the Langmuir isotherm assumes a monolayer adsorption on a homogeneous surface. bohrium.com Thermodynamic parameters like the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) can be calculated from the temperature dependence of the inhibition efficiency to further understand the adsorption process. peacta.org

Quantum Chemical Studies: Computational methods, particularly quantum chemical calculations based on Density Functional Theory (DFT), are powerful tools for elucidating the relationship between the molecular structure of an inhibitor and its inhibition efficiency. tulane.edueurjchem.com These studies can determine parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and Mulliken charges on the atoms. peacta.orgeurjchem.com A higher EHOMO value indicates a greater tendency to donate electrons to the metal, while a lower ELUMO value suggests a higher ability to accept electrons from the metal. researchgate.net These parameters help in predicting the adsorption centers and the nature of the interaction between the inhibitor and the metal surface. peacta.orgeurjchem.com

The following table summarizes key quantum chemical parameters and their implications for the corrosion inhibition potential of pyridine derivatives, which would be relevant for a hypothetical study of this compound.

| Parameter | Symbol | Implication for Corrosion Inhibition |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Higher values indicate a greater tendency for the molecule to donate electrons to the metal surface, leading to better inhibition. researchgate.net |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Lower values suggest a greater ability of the molecule to accept electrons from the metal surface, enhancing adsorption. researchgate.net |

| Energy Gap | ΔE | A smaller energy gap generally correlates with higher inhibition efficiency as it implies easier electronic transitions and stronger interaction with the metal. eurjchem.com |

| Dipole Moment | μ | A higher dipole moment may lead to stronger electrostatic interactions with the metal surface, but the correlation with inhibition efficiency is not always straightforward. |

| Mulliken Atomic Charges | - | Indicates the electron density on individual atoms, helping to identify the likely sites of interaction (adsorption centers) with the metal surface, typically heteroatoms like nitrogen. peacta.org |

| Standard Free Energy of Adsorption | ΔG°ads | Negative values indicate spontaneous adsorption of the inhibitor on the metal surface. Values around -20 kJ/mol or less suggest physisorption, while values around -40 kJ/mol or more negative point towards chemisorption. |

Although direct experimental data for this compound is scarce, the established principles for pyridine derivatives provide a strong framework for predicting its potential applications in corrosion inhibition.

Q & A

Q. Critical factors :

- Temperature : Excessive heat may lead to decomposition; optimal ranges are 0–25°C for substitution reactions .

- Catalysts : Lewis acids (e.g., AlCl₃) enhance regioselectivity for chloroethyl group attachment .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction kinetics .

Advanced: How can researchers optimize regioselectivity in the chlorination of pyridine derivatives to target the 1-chloroethyl group?

Answer:

Regioselectivity challenges arise due to competing reaction pathways. Optimization strategies include:

- Steric directing groups : Introducing bulky substituents adjacent to the target site to block undesired positions .

- Computational modeling : Density Functional Theory (DFT) calculations predict reactive sites by analyzing electron density and frontier molecular orbitals .

- Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu) can direct chlorination via coordination effects, as demonstrated in related imidazo-pyridine syntheses .

Q. Validation :

- Monitor reaction progress using GC-MS or HPLC to quantify regiochemical outcomes .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Answer:

- ¹H/¹³C NMR :

- FT-IR :

- C-Cl stretch at 550–650 cm⁻¹ .

- Mass Spectrometry (HRMS) :

Validation : Cross-reference spectral data with PubChem or EPA DSSTox entries for analogous compounds .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Electronic effects : The electron-withdrawing pyridine ring activates the chloroethyl group, enhancing susceptibility to nucleophiles (e.g., amines, thiols) .

- Steric hindrance : Substituents on the pyridine ring (e.g., methyl groups) reduce reaction rates by impeding nucleophile access .